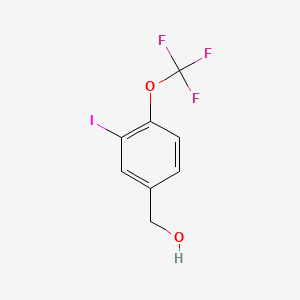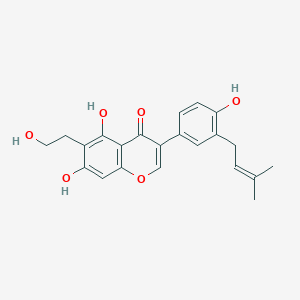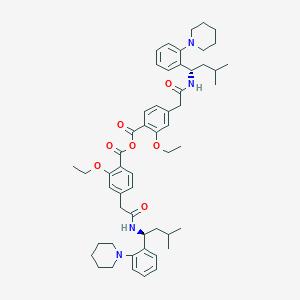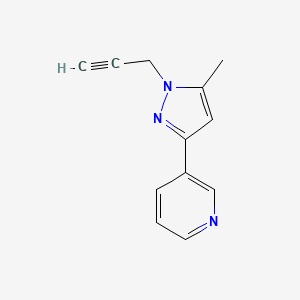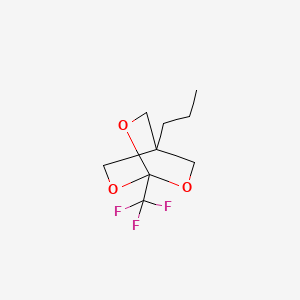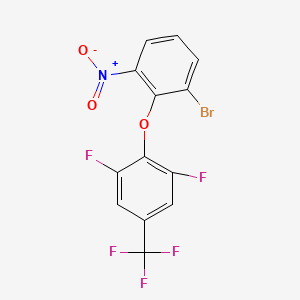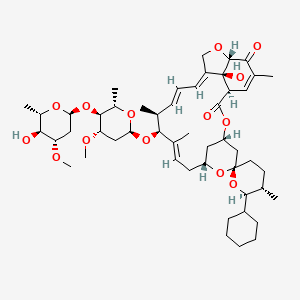
25-Cyclohexyl-5-demethoxy-25-de(1-methylpropyl)-22,23-dihydro-5-oxo-avermectin A1a
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(25S)-CYCLOHEXYL-25-DE(SEC-BUTYL)-5-DEMETHOXY-5-OXO-22,23-DIHYDROAVERMECTIN A1A is a complex chemical compound belonging to the avermectin family. Avermectins are a group of macrocyclic lactones with potent anthelmintic and insecticidal properties. This compound is a derivative of avermectin A1A, modified to enhance its biological activity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (25S)-CYCLOHEXYL-25-DE(SEC-BUTYL)-5-DEMETHOXY-5-OXO-22,23-DIHYDROAVERMECTIN A1A involves multiple steps, starting from the natural product avermectin. The key steps include selective demethylation, oxidation, and cyclohexylation. The reaction conditions typically involve the use of strong oxidizing agents, such as potassium permanganate, and catalysts like palladium on carbon for hydrogenation reactions.
Industrial Production Methods
Industrial production of this compound is achieved through fermentation processes using genetically modified strains of Streptomyces avermitilis. The fermentation broth is then subjected to extraction and purification processes, including solvent extraction, chromatography, and crystallization, to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(25S)-CYCLOHEXYL-25-DE(SEC-BUTYL)-5-DEMETHOXY-5-OXO-22,23-DIHYDROAVERMECTIN A1A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the functional groups, enhancing its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, altering its properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions include various derivatives with modified biological activities, such as increased potency against specific parasites or insects.
Wissenschaftliche Forschungsanwendungen
(25S)-CYCLOHEXYL-25-DE(SEC-BUTYL)-5-DEMETHOXY-5-OXO-22,23-DIHYDROAVERMECTIN A1A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrocyclic lactone chemistry and developing new synthetic methodologies.
Biology: Investigated for its effects on various biological systems, including its role as an anthelmintic and insecticide.
Medicine: Explored for potential therapeutic applications, such as treating parasitic infections and certain types of cancer.
Industry: Utilized in the development of new agricultural chemicals and veterinary medicines.
Wirkmechanismus
The compound exerts its effects by binding to specific molecular targets, such as glutamate-gated chloride channels in the nervous system of parasites. This binding leads to an influx of chloride ions, causing paralysis and death of the parasite. The compound’s unique structure allows it to interact with these channels more effectively than other avermectins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Avermectin B1a
- Ivermectin
- Doramectin
Uniqueness
(25S)-CYCLOHEXYL-25-DE(SEC-BUTYL)-5-DEMETHOXY-5-OXO-22,23-DIHYDROAVERMECTIN A1A is unique due to its enhanced stability and potency. The modifications in its structure, such as the cyclohexyl and sec-butyl groups, provide it with superior biological activity and a broader spectrum of action compared to other avermectins.
Eigenschaften
CAS-Nummer |
220119-16-4 |
|---|---|
Molekularformel |
C50H74O14 |
Molekulargewicht |
899.1 g/mol |
IUPAC-Name |
(1R,4S,5'S,6R,6'S,8R,10E,12S,13S,14E,16E,20S,24S)-6'-cyclohexyl-24-hydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,21-dione |
InChI |
InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,21,27,29,31-33,35-41,43-47,52,54H,9-11,14-15,18-20,22-26H2,1-8H3/b13-12+,28-17+,34-16+/t27-,29-,31-,32-,35+,36-,37-,38-,39-,40-,41-,43-,44-,45-,46-,47+,49+,50+/m0/s1 |
InChI-Schlüssel |
JCXGGTZYZDLMDY-QYEATPFCSA-N |
Isomerische SMILES |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)O[C@@H]1C8CCCCC8 |
Kanonische SMILES |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C8CCCCC8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


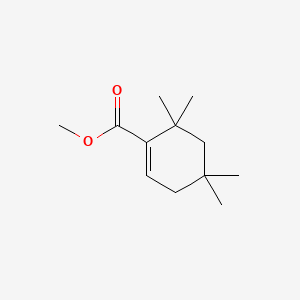
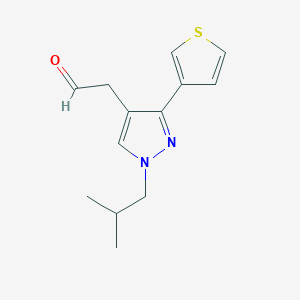
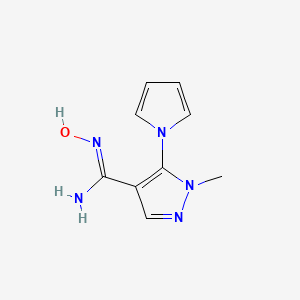
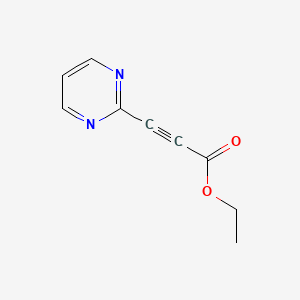
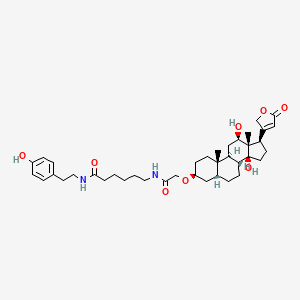
![4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-3-methyl-benzoic acid](/img/structure/B15291046.png)
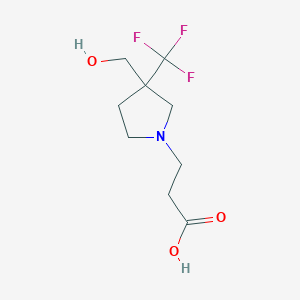
![N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-3-[3-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-3-oxopropyl]sulfinylpropanamide](/img/structure/B15291059.png)
